molecular formula C9H12N6O2 B2487902 [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid CAS No. 2108483-69-6

[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid

Cat. No.: B2487902
CAS No.: 2108483-69-6
M. Wt: 236.235
InChI Key: QJEMCRNKGYGTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of amino and dimethylamino groups attached to the purine ring, along with an acetic acid moiety

Scientific Research Applications

[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the amino and dimethylamino groups. The final step involves the attachment of the acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The amino and dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction outcome and product yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the purine ring.

Mechanism of Action

The mechanism of action of [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of nucleic acid structures, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,6-dihydroxypyrimidine
  • 2-amino-4,6-dichloropyrimidine
  • 2,6-diamino-hexanoic acid amide

Uniqueness

Compared to similar compounds, [2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid is unique due to its specific combination of functional groups and its purine-based structure

Properties

IUPAC Name

2-[2-amino-6-(dimethylamino)purin-9-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c1-14(2)7-6-8(13-9(10)12-7)15(4-11-6)3-5(16)17/h4H,3H2,1-2H3,(H,16,17)(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEMCRNKGYGTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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